(1E)-N-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-imine
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Overview
Description
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydronaphthalene ring system conjugated with a methoxyaniline moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-methoxyaniline. One common method employs the Claisen–Schmidt condensation reaction, where the reactants are combined in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. For example, palladium-catalyzed cross-coupling reactions using Pd(PPh3)4 and AgOAc have been reported to facilitate the synthesis of related dihydronaphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as a Bcl-2 inhibitor suggests that it can bind to the active sites of these proteins, thereby inhibiting their function and promoting apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline, known for its use in various organic synthesis reactions.
4-Methoxyaniline: Another precursor, commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is unique due to its combined structural features of both dihydronaphthalene and methoxyaniline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
64300-03-4 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C17H17NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3 |
InChI Key |
DAHVQOFAMVMRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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